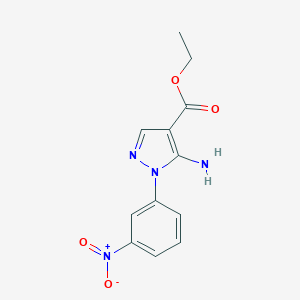

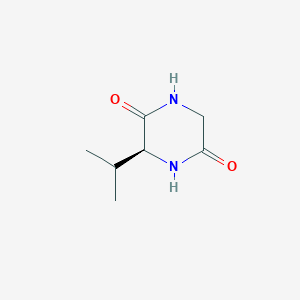

5-氨基-1-(3-硝基苯基)吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

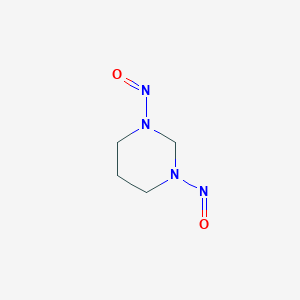

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can include the condensation of hydrazine hydrate with various other reagents. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates can be synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding products in moderate to high yields . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been synthesized via an abnormal Beckmann rearrangement, demonstrating the versatility of synthetic approaches for pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, was determined to have a six-membered ring adopting a boat conformation with C=C double bonds . This highlights the importance of structural analysis in understanding the conformation and bonding within pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, diazotization, and cyclocondensation. Ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, was acetylated to yield different acetylated products, which were studied using spectroscopic methods . Another derivative underwent diazotization and coupling with β-naphthol and other reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for generating a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, which may affect its physical properties and interactions . The properties of these compounds are often characterized using techniques such as HPLC, FT-IR, NMR, and MS to determine their purity, stability, and suitability for further applications .

科学研究应用

蛋白质组学研究

5-氨基-1-(3-硝基苯基)吡唑-4-羧酸乙酯: 用于蛋白质组学,蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物用作试剂,用于在质谱分析之前制备肽和蛋白质样品。 它有助于氨基的衍生化,这可以提高肽的检测和定量 .

杂环化合物合成

作为杂环构建块,该化合物在合成各种杂环化合物中不可或缺。这些在开发药物、农用化学品和染料方面至关重要。 它的反应位点允许引入额外的官能团,从而导致大量的杂环衍生物 .

分析化学

在分析化学中,5-氨基-1-(3-硝基苯基)吡唑-4-羧酸乙酯可以用作内标。 它在气相色谱-质谱 (GC-MS) 中特别有用,用于对生物样品中复杂分子的定量,以确保准确可靠的结果 .

药物化学

该化合物在药物化学中被用于设计和合成候选药物。 它的结构适合于修饰,这可以导致发现具有针对各种疾病的潜在活性的新型治疗剂 .

材料科学

在材料科学中,该化合物的分子框架用于开发具有特定特性的新材料。 例如,将其掺入聚合物中可以导致具有独特的光学或电学特性的材料,这在电子和光子学中很有用 .

化学教育

5-氨基-1-(3-硝基苯基)吡唑-4-羧酸乙酯: 也在教育环境中用作模型化合物来教授有机合成技术。 它的合成及其随后的反应可以展示有机化学和化学工程中的关键概念 .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQVBJANBGLDGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495911 |

Source

|

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16459-34-0 |

Source

|

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16459-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)